molecular formula C9H17BrO2 B1600438 Methyl 8-bromooctanoate CAS No. 26825-92-3

Methyl 8-bromooctanoate

Cat. No.: B1600438
CAS No.: 26825-92-3
M. Wt: 237.13 g/mol
InChI Key: IZIJRYNUYQXBPG-UHFFFAOYSA-N
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Description

It is a colorless to light yellow liquid with a special aroma . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 8-bromooctanoate can be synthesized from 8-bromooctanoic acid and methyl iodide. The reaction involves the following steps :

  • Combine 8-bromooctanoic acid with potassium carbonate in N,N-dimethylformamide.
  • Stir the mixture for 30 minutes under an inert atmosphere.
  • Add methyl iodide dropwise to the reaction mixture.
  • Stir the reaction mixture overnight.
  • Quench the reaction with water and separate the organic layer.
  • Wash the organic layer with water and extract the aqueous layer with methylene chloride.
  • Combine the organic extracts, rinse with brine, dry over magnesium sulfate, and concentrate in vacuo.
  • Purify the product by column chromatography using a mixture of hexanes and ethyl acetate.

The overall yield of this synthesis is approximately 85% .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromooctanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or amines, and the reactions are typically carried out in polar solvents like water or ethanol.

    Reduction Reactions: Lithium aluminum hydride is commonly used in anhydrous ether or tetrahydrofuran.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions are commonly used.

Major Products

    Substitution Reactions: Products include 8-hydroxyoctanoic acid methyl ester or 8-aminooctanoic acid methyl ester.

    Reduction Reactions: The major product is 8-bromooctanol.

    Oxidation Reactions: The major product is 8-bromooctanoic acid.

Scientific Research Applications

Methyl 8-bromooctanoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is used in the development of pharmaceuticals and as a reagent in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of methyl 8-bromooctanoate involves its reactivity with nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Methyl 8-bromooctanoate can be compared with other similar compounds, such as:

    Methyl 8-chlorooctanoate: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and physical properties.

    Methyl 8-iodooctanoate: Similar structure but with an iodine atom instead of bromine. It is more reactive due to the larger atomic size of iodine.

    Methyl 8-fluorooctanoate: Similar structure but with a fluorine atom instead of bromine. It has different reactivity and is less commonly used due to the strong carbon-fluorine bond.

This compound is unique due to its balance of reactivity and stability, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

methyl 8-bromooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIJRYNUYQXBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455477
Record name Methyl 8-bromooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26825-92-3
Record name Methyl 8-bromooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of crude methyl-8-hydroxy-octanoate (7, 1.24 g, 7.13 mmol, 1.0 equiv.) in CH2Cl2 (15 mL, 0.48 M) at 0° C. was treated successively with CBr4 (3.07 g, 9.27 mmol, 1.3 equiv.) and PPh3 (2.61 g, 9.98 mmol, 1.4 equiv.) and the reaction mixture was stirred at 4° C. for 10 h. The reaction mixture was then concentrated under reduced pressure and washed repeatedly with Et2O (8×10 mL washes). The Et2O washes were combined and concentrated under reduced pressure. Chromatography (SiO2, 5 cm×15 cm, hexanes) afforded 8 as a clear, colorless oil (1.25 g, 1.69 g theoretical, 74.0%): 1H NMR (CDCl3, 250 MHz) δ 3.64 (s, 3H, C(O)OCH3), 3.38 (t, 2H, J=6.8 Hz, CH2Br), 2.29 (t, 2H, J=7.4 Hz CH2C(O)OCH3), 1.83 (p, 2H, CH2CH2Br), 1.63 (m, 2H, CH2CH2C(O)OCH3) 1.47-1.28 (m, 6H, alkyl protons).
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
3.07 g
Type
reactant
Reaction Step One
Name
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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